2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid
Description
2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
2-ethyl-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-22(4-2,20(24)25)14-23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSQXJKPWGEBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Alkylation: The protected amine is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in an organic solvent such as dimethylformamide (DMF).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction will typically yield the free amine.
Scientific Research Applications
2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Fmoc group is particularly useful for protecting amino groups during multi-step syntheses.
Biology: The compound can be used to study protein interactions and enzyme mechanisms, as it can be incorporated into peptide sequences.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. The removal of the Fmoc group is typically achieved through base-catalyzed cleavage, which reveals the free amine for further reactions.
Comparison with Similar Compounds
(a) Branching and Steric Effects
- The ethyl group in the target compound introduces moderate steric hindrance, making it suitable for synthesizing peptides with controlled conformational flexibility . In contrast, derivatives like (2R)-2,4-dimethylpentanoic acid () exhibit greater steric bulk, which can impede peptide chain aggregation but may reduce coupling efficiency .
(b) Side-Chain Functionalization
- The methoxy-oxo group in C₂₁H₂₁NO₆ () enhances polarity, improving solubility in polar solvents for solution-phase synthesis. However, this modification increases sensitivity to acidic conditions, limiting its use in certain SPPS protocols .
- The azide group in C₂₁H₂₂N₄O₄ () enables bioorthogonal reactions (e.g., CuAAC click chemistry), facilitating post-synthetic modifications of peptides .
(c) Chiral Specificity
- Enantiomers like the (R)-2,3-dimethylbutanoic acid derivative () are critical for designing chiral peptides with targeted biological activity. The dimethyl configuration at the α-carbon enhances resistance to enzymatic degradation .
Biological Activity
2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound utilized primarily in peptide synthesis and medicinal chemistry. Its biological activity is largely attributed to its role as a protecting group for amino acids during the synthesis of peptides, which enables the selective formation of peptide bonds without interference from the amino group.
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.41 g/mol
- CAS Number : 1702655-93-3
The compound functions primarily as a protecting group for amino acids in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino functionality from unwanted reactions during chain elongation. This protection can be selectively removed under basic conditions, allowing for the sequential addition of amino acids.
Biological Applications
-
Peptide Synthesis :
- The compound is extensively used in solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptides and proteins.
- It allows for the synthesis of peptides with high purity and yield due to its stability under various reaction conditions.
-
Medicinal Chemistry :
- Research indicates that derivatives of Fmoc-amino acids exhibit potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
- Studies have explored the use of these compounds in drug development, particularly in creating targeted therapies for diseases such as cancer.
Case Study 1: Peptide Synthesis Efficiency
A comparative study was conducted on the efficiency of various protecting groups in peptide synthesis. The findings indicated that Fmoc derivatives, including this compound, provided superior yields and purity levels compared to traditional Boc (tert-butyloxycarbonyl) protected peptides.
| Protecting Group | Yield (%) | Purity (%) |
|---|---|---|
| Fmoc | 95 | 98 |
| Boc | 85 | 90 |
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer properties of Fmoc-protected peptides synthesized using this compound. The study demonstrated that specific peptides exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Q & A
Q. What are the key safety protocols for handling this compound in laboratory settings?
The compound is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4) and requires strict handling by trained personnel. Key precautions include:
- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Work in a fume hood to avoid inhalation exposure.
- Avoid water jets for firefighting due to combustion risks; use CO₂ or dry chemical extinguishers .
- Emergency measures: Consult poison centers if exposed, as acute/chronic toxicity data are incomplete .
Q. What standard methods are used to synthesize this compound?
Synthesis typically involves:
- Fmoc protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine during peptide synthesis.
- Coupling reactions : Use of reagents like 3,3-dichloro-1,2-diphenylcyclopropene and diisopropylethylamine in dichloromethane .
- Purification : Column chromatography with n-hexane/ethyl acetate gradients to isolate the product .
Q. How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : and NMR verify backbone structure and substituents.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₂₁H₂₁NO₆, MW 383.4) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) under reverse-phase conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield for similar Fmoc-protected derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalytic additives : Use of HOBt (hydroxybenzotriazole) to minimize racemization .
Q. What are the structure-activity relationships (SAR) for analogs of this compound?
Modifications to the Fmoc group or backbone alter biological activity:
Q. How does this compound interact with biological targets in drug discovery?
- The Fmoc group enhances lipophilicity, aiding membrane permeability.
- The ethyl and butanoic acid groups provide steric bulk, influencing binding to enzymes (e.g., proteases) .
- Computational docking studies (using AutoDock Vina) predict interactions with hydrophobic pockets in target proteins .
Q. How can researchers address contradictions in toxicity and ecological data?
- In silico modeling : Tools like ECOSAR predict ecotoxicity in lieu of experimental data .
- Alternative testing : Use zebrafish embryos (Danio rerio) for acute toxicity screening, as validated for related compounds .
Methodological Challenges and Solutions
Q. What techniques resolve instability issues during storage?
- Lyophilization : Freeze-drying in inert atmospheres prevents hydrolysis of the Fmoc group.
- Storage conditions : -20°C in amber vials with desiccants to avoid moisture and light degradation .
Q. How to analyze degradation products under varying pH conditions?
- LC-MS/MS : Identifies breakdown products (e.g., fluorenylmethanol from Fmoc cleavage) at pH extremes.
- Kinetic studies : Monitor degradation rates using UV-Vis spectroscopy at 265 nm (Fmoc absorption band) .
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
